1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone
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Overview
Description
NBC 19 is a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the immune response. The compound has shown significant potential in reducing inflammation by inhibiting the release of interleukin-1β (IL-1β) induced by nigericin and ATP . NBC 19 is primarily used in scientific research to study inflammatory processes and potential therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
NBC 19 is synthesized through a series of chemical reactions involving boron-based inhibitors. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of NBC 19 is formed through a series of condensation reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
The industrial production of NBC 19 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on a larger scale. The use of automated reactors and continuous flow systems can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
NBC 19 undergoes several types of chemical reactions, including:
Oxidation: NBC 19 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives with different chemical properties.
Substitution: NBC 19 can undergo substitution reactions where specific functional groups are replaced with others to modify its activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NBC 19. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
NBC 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of boron-based inhibitors.
Biology: Employed in research on inflammatory processes and immune response mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents .
Mechanism of Action
NBC 19 exerts its effects by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. The compound binds to the NLRP3 protein, preventing its activation and subsequent formation of the inflammasome complex. This inhibition reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby mitigating inflammation .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another potent NLRP3 inflammasome inhibitor with similar inhibitory activity.
CY-09: A small molecule inhibitor of the NLRP3 inflammasome.
Oltipraz: Known for its anti-inflammatory properties and NLRP3 inhibition .
Uniqueness of NBC 19
NBC 19 stands out due to its high potency and specificity in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[6-(cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPBOKHLVUFLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BCl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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